molecular formula C15H9N3O4S2 B4582585 5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4582585
M. Wt: 359.4 g/mol
InChI Key: VYFLSDOIBJEZJP-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the one mentioned, often involves multi-step chemical reactions that include the use of brominated and nitrated intermediates. For instance, bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives were prepared through bromination of certain dimethyl-1-(ω-hydroxyalkyl) pyrimidinediones and their nitrates, indicating a complex synthetic route involving halogenation and nitration steps (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of related pyrimidinedione compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques help in confirming the structure of newly synthesized compounds by identifying functional groups and the overall molecular framework (Asiri & Khan, 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including bromination, nitration, and cycloaddition, to yield a wide array of functionalized compounds. These reactions are crucial for modifying the chemical properties of the pyrimidine core for specific applications. For example, the cycloaddition reaction of certain pyrimidinediones with olefinic dienophiles produces quinazoline derivatives, showcasing the reactivity of the pyrimidine ring (Noguchi et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure and functional groups present in the pyrimidine derivatives. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by the presence of nitro, bromo, and other substituents on the pyrimidine ring. These substituents affect the compound's reactivity, stability, and interaction with other molecules. Quantum chemical calculations can provide insights into the electronic structures, molecular geometries, and reaction mechanisms of these compounds (Mamarakhmonov et al., 2016).

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Approaches : Research has highlighted innovative synthesis methods for thieno[2,3-d]pyrimidines and related compounds, focusing on the structural features and reactivity of these heterocyclic systems. For example, studies have described the synthesis of thieno[3,4-d]pyrimidines through condensation processes and the exploration of their biological activities, indicating potential as growth inhibitors in mammalian tumor cell lines (Patil, Otter, & Klein, 1993).

  • Antioxidant Properties : Investigations into the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been conducted. These studies show significant radical scavenging activities in some compounds, suggesting the importance of electron-donating and withdrawing groups in modulating this activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Chemical Properties and Mechanisms

  • Chemical Reactivity and Mechanisms : Research into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols offers insights into the regio- and stereoselective addition reactions, highlighting the chemical versatility of these compounds and their potential for further functionalization (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

  • Conformational Analysis : The use of solid-state NMR and electronic structure calculations for analyzing conformational polymorphism in pharmaceutical solids, including those related to pyrimidinedione derivatives, provides valuable insights into the structural aspects affecting their physical properties and reactivity (Smith, Xu, & Raftery, 2006).

Functionalization and Bioconjugation

  • Bioconjugation Techniques : Studies on 5-methylene pyrrolones (5MPs) as thiol-specific and tracelessly removable bioconjugation tools demonstrate their application in biochemistry for the temporary protection of thiols and controlled release of conjugated cargo, highlighting the potential of thieno[2,3-d]pyrimidinedione derivatives in biochemical research and therapeutic applications (Zhang et al., 2017).

properties

IUPAC Name

(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4S2/c19-13-11(8-10-6-7-12(24-10)18(21)22)14(20)17(15(23)16-13)9-4-2-1-3-5-9/h1-8H,(H,16,19,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFLSDOIBJEZJP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.